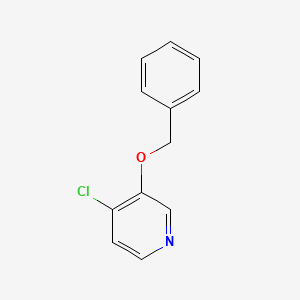

![molecular formula C12H10N4O3 B1359896 Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 1119449-93-2](/img/structure/B1359896.png)

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

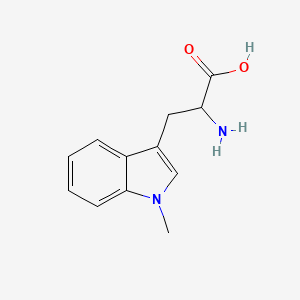

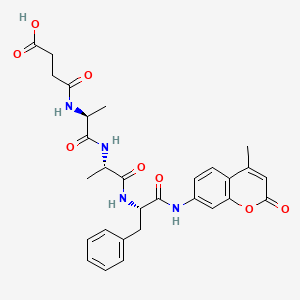

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C12H10N4O3 and a molecular weight of 258.24 . Its IUPAC name is ethyl 3-(isoxazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4O3/c1-2-18-12(17)8-3-4-10-14-15-11(16(10)7-8)9-5-6-13-19-9/h3-7H,2H2,1H3 . This code provides a specific description of the molecule’s structure. For a detailed structural analysis, techniques such as X-ray diffraction (XRD) can be used .Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.24 . It is recommended to be stored at a temperature between 28°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is involved in various synthesis processes, contributing to the creation of novel compounds. Mohamed (2021) described a synthesis method involving the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, leading to the formation of ethyl iminothiazolopyridine-4-carboxylate and other derivatives (Mohamed, 2021). Additionally, the compound has been utilized in the synthesis of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines with antimicrobial properties (El‐Kazak & Ibrahim, 2013).

Biological Applications

This compound also plays a role in the creation of bioactive molecules. For instance, it has been used in the synthesis of triazolo[4,3-a]pyrimidines with potential tuberculostatic activity, demonstrating its relevance in medicinal chemistry (Titova et al., 2019). Similarly, it's involved in the synthesis of pyrazole-based heterocycles, which have shown promise as antitumor agents (Abdallah et al., 2017).

Structural Analysis and Derivatives

The compound also serves as a basis for the synthesis of various heterocyclic compounds with diverse structural properties. For example, novel pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones have been prepared from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (Davoodnia et al., 2008). The compound's versatility in generating various chemical structures highlights its importance in chemical research.

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit inhibitory activity against certain targets

Mode of Action

It is known that triazole derivatives can interact with their targets and cause changes in their function . The specific interactions and changes caused by this compound require further investigation.

Biochemical Pathways

Similar compounds have been found to affect certain biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Similar compounds have been found to have significant effects at the molecular and cellular level

Action Environment

Factors such as temperature, ph, and the presence of other molecules can significantly affect the action of similar compounds .

Propriétés

IUPAC Name |

ethyl 3-(1,2-oxazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c1-2-18-12(17)8-3-4-10-14-15-11(16(10)7-8)9-5-6-13-19-9/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVIBRVLUDUBRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=NN=C2C3=CC=NO3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)

![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)

![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)

![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)